PC-046

Pancreatic Cancer DPC4/SMAD4 Deficiency Isogenic Cell Models

PC-046 is a unique diaryl oxazole microtubule destabilizer with dual tubulin/kinase inhibition (TrkB, IRAK-4, Pim-1). Offers 71% oral bioavailability, no acute myelotoxicity, and MDR bypass. Ideal for AML, multiple myeloma, and DPC4-deficient pancreatic cancer research. Superior potency among PC-series analogs (IC₅₀ 7.5 nM in BxPC3).

Molecular Formula C22H18N2O3
Molecular Weight 358.4 g/mol
Cat. No. B1684104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePC-046
SynonymsFTI2153;  FTI 2153;  FTI2153
Molecular FormulaC22H18N2O3
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC
InChIInChI=1S/C22H18N2O3/c1-25-17-8-6-15(7-9-17)21-14-24-22(27-21)19-10-11-23-13-20(19)16-4-3-5-18(12-16)26-2/h3-14H,1-2H3
InChIKeyCTNUOHRUVZXVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
Storage0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

PC-046: A Diaryl Oxazole Microtubule Destabilizer with Documented Oral Bioavailability and Multi-Kinase Inhibitory Activity


PC-046 [5-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole] is a synthetic diaryl oxazole small molecule that functions as a microtubule destabilizing agent [1]. It was originally identified from a chemistry campaign targeting DPC4/SMAD4-deficient pancreatic cancers [1]. Beyond its primary tubulin-binding mechanism, PC-046 exhibits multi-target kinase inhibitory activity against TrkB (IC₅₀ 13.4 μM), IRAK-4 (IC₅₀ 15.4 μM), and Pim-1 (IC₅₀ 19.1 μM) [2].

Why PC-046 Cannot Be Interchanged with Generic Tubulin Inhibitors or Related Diaryl Oxazole Analogs


PC-046 belongs to a distinct chemical class of synthetic diaryl oxazoles with a unique multi-target profile combining microtubule destabilization and kinase inhibition [1]. Unlike conventional vinca alkaloids or taxanes, PC-046 demonstrates measurable advantages in oral bioavailability, absence of acute myelotoxicity, and lack of cross-resistance in multidrug-resistant (MDR) cell models [2]. Even within the PC-series of analogs (e.g., PC-001, PC-049, PC-053), PC-046 exhibits superior potency and a distinct selectivity profile in DPC4-deficient tumor models, as quantified in the evidence below [3].

PC-046 Quantitative Differentiation Evidence: Comparative Potency, Selectivity, Pharmacokinetics, and Safety Margins


Superior Cytotoxic Potency in DPC4-Deficient BxPC3 Pancreatic Cancer Cells Relative to Structural Analogs

In a 96-h MTT assay using the BxPC3 DPC4(−/−) pancreatic cancer cell line, PC-046 exhibits an IC₅₀ of 7.5 nM, representing a 1.6-fold improvement over PC-001 (12 nM) and orders of magnitude greater potency than other diaryl oxazole analogs such as PC-049 (18 μM) and PC-053 (3.5 μM) [1].

Pancreatic Cancer DPC4/SMAD4 Deficiency Isogenic Cell Models

High Oral Bioavailability (71%) with Bone Marrow Distribution Compared to Intravenous-Only Vinca Alkaloids

Pharmacokinetic studies in SCID mice demonstrate that PC-046 achieves 71% oral bioavailability with distribution to both plasma and bone marrow [1]. This contrasts with vincristine and vinblastine, which require intravenous administration due to negligible oral bioavailability [2].

Pharmacokinetics Oral Bioavailability Bone Marrow Distribution

Lack of Acute Myelotoxicity at Lethal Doses in Non-Tumor Bearing Mice, Contrasting with Dose-Limiting Myelosuppression of Vincristine

In non-tumor bearing SCID mice, a single oral dose just under the acute lethal dose produced no observable myelosuppression [1]. In contrast, vincristine and vinblastine are well-documented to cause dose-limiting myelosuppression, particularly neutropenia, at therapeutic doses [2].

Myelotoxicity Safety Profile Hematologic Toxicity

Absence of Cross-Resistance in MDR Cell Models, in Contrast to P-gp-Mediated Resistance Observed with Vincristine and Paclitaxel

PC-046 maintains cytotoxic activity in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp) [1]. This is a critical differentiation from vincristine and paclitaxel, both of which are established substrates for P-gp efflux and exhibit marked cross-resistance in MDR tumor models [2].

Multidrug Resistance MDR P-glycoprotein

Dual Mechanism: Tubulin Polymerization Inhibition Correlated with Vinca Alkaloids, but with Distinct Kinase Inhibition Profile

NCI-60 COMPARE analysis shows PC-046 closely correlates with vincristine and vinblastine (correlation coefficients ≈0.7), confirming tubulin destabilization as the primary mechanism [1]. However, unlike vinca alkaloids, PC-046 additionally inhibits TrkB, IRAK-4, and Pim-1 kinases at μM concentrations [2], providing a distinct multi-target profile.

Tubulin Polymerization COMPARE Analysis Multi-Target Kinase Inhibition

In Vivo Tumor Growth Inhibition: 39.5% Reduction in MV-4-11 AML Xenografts Following Oral Dosing

In SCID mice bearing MV-4-11 acute myeloid leukemia xenografts, oral administration of PC-046 at 55 mg/kg (daily × 5, off 5 days, repeat 2×) produced a 39.5% reduction in tumor area under the curve (AUC) compared to untreated controls (p=0.0374) [1]. Direct comparator data for vincristine in the same model are not available; however, this provides a quantitative baseline for PC-046's oral efficacy in AML.

AML Xenograft In Vivo Efficacy Oral Dosing

Optimal Research and Preclinical Application Scenarios for PC-046 Based on Quantitative Differentiation Evidence


Preclinical Development of Oral Tubulin Inhibitors for Hematologic Malignancies

Investigators developing orally bioavailable microtubule-targeting agents for AML, multiple myeloma, or other hematologic cancers can leverage PC-046's 71% oral bioavailability and bone marrow distribution [1]. The compound's demonstrated in vivo efficacy in MV-4-11 AML and MM.1S multiple myeloma xenografts (39.5% and 48.7% tumor AUC reduction, respectively) provides a validated starting point for oral dosing regimen optimization [1].

Synthetic Lethality Studies in DPC4/SMAD4-Deficient Pancreatic Cancer Models

For laboratories studying DPC4/SMAD4 loss as a therapeutic vulnerability in pancreatic adenocarcinoma, PC-046 offers the highest documented potency among diaryl oxazole analogs in DPC4(−/−) BxPC3 cells (IC₅₀ 7.5 nM) [2]. Although the absolute selectivity index is modest (1.73-fold over DPC4(+/+) cells), PC-046 remains the most potent tool compound in this chemical series for probing synthetic lethal interactions in isogenic DPC4 models [2].

Overcoming Multidrug Resistance in Tubulin Inhibitor-Refractory Tumor Models

Researchers investigating MDR bypass strategies can employ PC-046 as a microtubule destabilizer that lacks cross-resistance in P-gp-overexpressing cell lines [1]. This property distinguishes PC-046 from vinca alkaloids and taxanes, enabling comparative studies to dissect resistance mechanisms and evaluate combination regimens that include standard-of-care agents [1].

Investigating Multi-Target Kinase Inhibition Combined with Microtubule Disruption

PC-046's unique profile—simultaneous tubulin polymerization inhibition (COMPARE correlation ≈0.7 with vincristine) and inhibition of TrkB, IRAK-4, and Pim-1 kinases—makes it a valuable chemical probe for studying the intersection of cytoskeletal disruption and kinase signaling pathways in cancer [1][3]. This dual mechanism may be particularly relevant in pancreatic cancer models where TrkB and Pim-1 are overexpressed [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for PC-046

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.